2-Nitrobenzenediazonium

Description

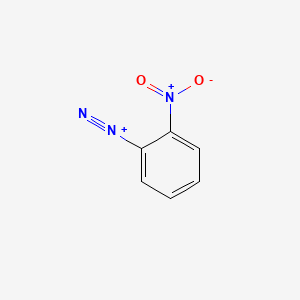

2-Nitrobenzenediazonium tetrafluoroborate (CAS No. 365-33-3) is a diazonium salt with the molecular formula C₆H₄BF₄N₃O₂ and a molecular weight of 236.92 g/mol . Its structure consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position and a diazonium (-N₂⁺) group, stabilized by tetrafluoroborate (BF₄⁻) as the counterion. This compound is primarily utilized in organic synthesis for azo coupling reactions, which are critical in dye manufacturing and functional material development .

Key properties include:

- Storage temperature: +4°C (to prevent decomposition).

- SMILES notation: [N+] (=N)c1ccccc1N+[O-].FB-(F)F .

Properties

IUPAC Name |

2-nitrobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3O2/c7-8-5-3-1-2-4-6(5)9(10)11/h1-4H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTSDBGAHOKDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067158 | |

| Record name | Benzenediazonium, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25910-37-6 | |

| Record name | 2-Nitrobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25910-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025910376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44JW8Z2KXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzenediazonium is typically synthesized through the diazotization of 2-nitroaniline. The process involves the reaction of 2-nitroaniline with nitrous acid, which is usually generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction mixture is carefully controlled to maintain the required temperature and pH levels. The resulting diazonium salt is often isolated as a stable tetrafluoroborate or sulfate salt to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzenediazonium undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like potassium iodide, copper(I) chloride, or copper(I) bromide.

Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.

Reduction Reactions: Commonly use reducing agents such as sodium dithionite or catalytic hydrogenation

Major Products:

Substitution Reactions: Yield halogenated benzenes, phenols, or nitriles.

Coupling Reactions: Produce azo compounds.

Reduction Reactions: Result in the formation of 2-nitroaniline

Scientific Research Applications

Chemical Synthesis

1. Azo Dye Production:

The primary application of 2-nitrobenzenediazonium lies in its use as a precursor for the synthesis of azo dyes. These dyes are formed through coupling reactions with various nucleophiles, such as phenols and amines. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the diazonium ion, facilitating these reactions. A study demonstrated that the coupling reactions yield high yields of azo compounds, which are widely utilized in textile and food industries for their vibrant colors .

2. Electrophilic Aromatic Substitution:

this compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. This versatility is crucial for synthesizing complex organic molecules with desired properties .

Biological Applications

1. Biomolecule Labeling:

In biological research, this compound is employed to modify biomolecules for labeling and detection purposes. The reactive diazonium group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, enabling their visualization in various assays .

2. Antimicrobial Activity:

Research indicates that derivatives of nitrobenzene compounds, including this compound, exhibit antimicrobial properties. A study found that these compounds could inhibit the growth of several bacterial strains, suggesting potential applications as antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

3. Anticancer Potential:

The ability of this compound to generate reactive intermediates raises interest in its potential anticancer properties. Some studies suggest that nitroaromatic compounds can induce apoptosis in cancer cells through oxidative stress mechanisms, highlighting their therapeutic potential.

Industrial Applications

1. Dye and Pigment Production:

Industrially, this compound is utilized in the production of dyes and pigments due to its ability to form stable azo compounds. These products are essential in various applications ranging from textiles to plastics.

2. Surface Modification:

The compound has been explored for surface modification applications, particularly in creating functionalized surfaces for biosensors. By grafting diazonium salts onto metal surfaces under UV light, researchers have developed materials with enhanced properties for detecting biological analytes .

Case Study 1: Azo Coupling Reactions

A study involving the azo coupling reaction between this compound and various nucleophiles demonstrated the formation of novel azo compounds with significant yield improvements compared to traditional methods. This research illustrated the compound's utility in synthesizing complex dyes that possess unique optical properties .

Case Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial activity of nitrobenzene derivatives, researchers found that this compound exhibited potent inhibitory effects against multiple bacterial strains. This study underscored its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Nitrobenzenediazonium primarily involves the formation of reactive intermediates through the cleavage of the diazonium group. This can lead to the formation of radicals or cations, which then participate in various chemical transformations. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-nitrobenzenediazonium with structurally related diazonium salts:

Table 1: Comparative Properties of this compound and Analogues

Key Observations :

Stability: this compound tetrafluoroborate is stabilized by the tetrafluoroborate ion, allowing safer handling compared to benzenediazonium chloride, which decomposes explosively at room temperature .

Reactivity :

- The nitro group in this compound acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring. This contrasts with methoxy-substituted diazonium salts , where the electron-donating -OCH₃ group alters reaction pathways .

Applications :

- This compound is pivotal in synthesizing azo dyes due to its coupling efficiency. In contrast, benzenediazonium chloride is more commonly used in aryl halide synthesis (e.g., Sandmeyer reaction) .

Research Findings and Limitations

- Thermal Decomposition : this compound tetrafluoroborate decomposes at temperatures above 40°C, releasing nitrogen gas and forming nitrobenzene derivatives. This property necessitates strict storage protocols .

Biological Activity

2-Nitrobenzenediazonium (NBDA) is a compound that has garnered attention in various fields due to its unique biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications in research and industry, supported by data tables and relevant case studies.

Overview of this compound

This compound is a diazonium salt derived from nitrobenzene. Its chemical structure allows it to participate in electrophilic aromatic substitution reactions, making it useful in organic synthesis and material science. The presence of the nitro group significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nitro compounds can have inhibitory effects on various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| Enterococcus faecalis | 39 µg/L |

These findings suggest that the nitro group plays a crucial role in the compound's ability to disrupt bacterial cell functions, likely through the formation of reactive nitrogen species that damage cellular components .

Anticancer Activity

This compound and its derivatives have been investigated for their potential anticancer properties. A study evaluated several nitro-containing complexes against cancer cell lines, revealing that these compounds can bind to DNA and inhibit replication:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HL-60 (human leukemia) | 113.5 |

| MCF-7 (breast cancer) | Varies |

The mechanism involves the generation of free radicals that induce oxidative stress, leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The diazonium group can act as an electrophile, attacking nucleophilic sites in biomolecules such as DNA and proteins.

- Formation of Free Radicals : Upon reduction, nitro groups can generate reactive oxygen species (ROS), contributing to cytotoxicity .

- Inhibition of Enzymes : Some studies have shown that nitro compounds can inhibit key enzymes involved in inflammatory processes, such as iNOS and COX-2, suggesting anti-inflammatory potential .

Case Studies

- Antimicrobial Efficacy : A study demonstrated the efficacy of this compound derivatives against Gram-positive bacteria. The results supported the hypothesis that the compound's structure enhances its interaction with microbial membranes.

- Cytotoxic Effects on Cancer Cells : In vitro assays revealed that NBDA derivatives significantly reduced cell viability in various cancer cell lines, highlighting their potential as chemotherapeutic agents.

Applications

The diverse biological activities of this compound make it a valuable compound in several applications:

- Pharmaceuticals : Its antimicrobial and anticancer properties are being explored for drug development.

- Material Science : The ability to modify surfaces using diazonium salts allows for the creation of functionalized materials with specific biological activities .

- Biosensors : Modified electrodes using diazonium salts can detect biological molecules, enhancing diagnostic capabilities .

Q & A

Q. What are the optimal synthetic routes for preparing 2-nitrobenzenediazonium salts, and how can purity be ensured?

Diazonium salts like this compound are typically synthesized via diazotization of 2-nitroaniline under acidic conditions (e.g., HCl) with sodium nitrite at 0–5°C . Purity is critical due to their thermal instability. Methodological steps include:

- Temperature control : Maintain sub-5°C conditions to prevent premature decomposition.

- Characterization : Use NMR to confirm the absence of residual aniline and UV-Vis spectroscopy to monitor diazonium formation (λ~300–400 nm) .

- Stabilization : Salts are often isolated as tetrafluoroborates (BF) due to their higher stability compared to chloride derivatives .

Q. How should researchers handle this compound salts safely in the lab?

Safety protocols are essential due to their explosive and toxic nature:

- Protective equipment : Wear gloves, goggles, and lab coats; avoid skin contact and inhalation .

- Waste disposal : Collect decomposition products (e.g., phenolic compounds) separately and treat with reducing agents (e.g., sulfites) to neutralize residual diazonium species .

- Storage : Keep salts refrigerated in dark, airtight containers to minimize light/heat-induced degradation .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns and detect decomposition byproducts .

- X-ray crystallography : Resolve crystal structures to validate regiochemistry in coupling reactions (e.g., azo dye formation) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions and fragmentation pathways .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in azo coupling reactions?

The nitro group is a strong electron-withdrawing group (EWG), which:

- Reduces electrophilicity : Slows coupling with electron-rich arenes but stabilizes the diazonium intermediate against hydrolysis.

- Directs regioselectivity : In heterocyclic couplings (e.g., with indoles), the nitro group favors para-substitution in the coupling partner. Computational studies (DFT) can model charge distribution and transition states .

Q. What strategies mitigate contradictions in reported reaction yields for this compound-based syntheses?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate side reactions.

- Catalyst selection : Cu(I) catalysts enhance cross-coupling efficiency with arylboronic acids (Suzuki reactions).

- Data normalization : Report yields relative to a standardized substrate (e.g., 4-nitroaniline) and document reaction conditions (pH, temperature) .

Q. How can computational methods predict the stability and decomposition pathways of this compound salts?

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds.

- DFT calculations : Model bond dissociation energies (BDEs) for the N-aryl bond to predict stability under varying conditions .

- Kinetic studies : Monitor degradation rates via HPLC under controlled temperatures to derive Arrhenius parameters .

Methodological Challenges and Data Gaps

Q. Why are ecological toxicity data for this compound salts limited, and how can researchers address this?

Current safety data sheets (SDS) lack ecotoxicological profiles (e.g., LC, biodegradability) . Proposed approaches:

- Acute toxicity assays : Use Daphnia magna or algae models to assess aquatic toxicity.

- Soil mobility studies : Column experiments to evaluate leaching potential, paired with HPLC-MS to track metabolites .

Q. What experimental designs resolve discrepancies in reported melting points and solubility data for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.